This compound can be classified as:
The synthesis of [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate typically involves several steps:
These reactions typically require careful control of conditions such as temperature, pH, and reaction time to optimize yield and purity.
The molecular formula for [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate can be represented as .
The three-dimensional conformation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.
The compound may participate in various chemical reactions:
These reactions can be studied through kinetic analysis and mechanistic studies to understand the underlying pathways.
Research into its pharmacodynamics would provide further insights into its biological role.
Additional properties such as boiling point, refractive index, and spectral data (UV/Vis, IR) would further characterize this compound.
The compound has potential applications in:
Further studies are necessary to explore these applications comprehensively.
Systematic Nomenclature:The IUPAC name [(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate defines the compound’s stereochemistry and bonding:
Chemical Classification:
Structural Properties:Table 1: Atomic and Crystallographic Data
Property | Value | Method |
---|---|---|
Molecular formula | C₁₅H₁₉N₃O₇ | High-res. MS |
Molecular weight | 353.33 g/mol | Calculated |
Hydrogen bond donors | 5 (3xOH, 1xNH, 1xNHCO) | Computational analysis |
Hydrogen bond acceptors | 8 (7xO, 1xN) | Computational analysis |
XLogP3 | -0.3 | Chromatography |
Crystal packing | Layered H-bond networks | X-ray diffraction |
The molecule’s polar surface area (160 Ų) and low log P value underscore high hydrophilicity, limiting membrane permeability. Intramolecular hydrogen bonds between C4-OH and the oxime nitrogen stabilize the pyranose ring in a 4C1 conformation, mimicking the oxocarbenium ion transition state of glycosidases [2] [6].
Stereoisomerism:PUGNAc exists as E/Z diastereomers due to restricted rotation around the C2=N bond. The Z-isomer (CAS# 132489-69-1) predominates in biological activity:
Table 2: Isomeric and Analogous Compounds
Compound | CAS# | Key Structural Variation | Target Enzyme (Ki) |
---|---|---|---|
Z-PUGNAc | 132489-69-1 | Oxime = Z-configuration | O-GlcNAcase (46 nM) [3] |
E-PUGNAc | 872611-16-0 | Oxime = E-configuration | β-Hexosaminidase (>300 nM) [2] |
Thiamet G | 19887-67-5 | Thiazoline ring; no phenylcarbamate | O-GlcNAcase (21 nM) [6] |
NAG-thiazoline | 352001-60-0 | Thiazoline core | Hexosaminidases (8 μM) [4] |
Analogues with Modified Moieties:
Origin and Synthesis:PUGNAc was first synthesized in the 1990s as part of efforts to develop mechanism-based glycosidase inhibitors. Its design leveraged the natural GlcNAc structure, replacing the anomeric oxygen with a hydrolytically stable oxime-carbamate warhead. Early routes involved:
Seminal Studies:
Impact on Glycobiology:PUGNAc enabled critical discoveries in O-GlcNAc biology:
Table 3: Key Patents and Derivatives
Patent/Innovation | Year | Contribution | Reference |
---|---|---|---|
CA2599843C | 2010 | Alkyl-carbamate derivatives for neurodegeneration | [4] |
EP2436687A1 | 2012 | Cycloalkyl variants with enhanced CNS uptake | [7] |
Biological Significance:PUGNAc’s inhibition of O-GlcNAcase (OGA) disrupts the O-GlcNAc cycle, causing:
Chemical Synthesis Evolution:Modern routes employ stereoselective oximation:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: